4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone
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Overview
Description
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone is a complex organic compound with the molecular formula C5-H4-Cl2-F4-O2. This compound is known for its unique chemical structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone typically involves multiple stepsThe final step involves the formation of the thiosemicarbazone group through a reaction with thiosemicarbazide under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other halogenated butyraldehyde derivatives and thiosemicarbazones. Compared to these compounds, 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde thiosemicarbazone is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
100482-82-4 |
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Molecular Formula |
C6H7Cl2F4N3OS |
Molecular Weight |
316.10 g/mol |
IUPAC Name |
(3E)-1-amino-3-[4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxybutylidene]thiourea |
InChI |
InChI=1S/C6H7Cl2F4N3OS/c7-5(9,10)4(16,6(8,11)12)1-2-14-3(17)15-13/h2,16H,1,13H2,(H,15,17)/b14-2+ |
InChI Key |
UGZDNTMXESDINT-JLZUIIAYSA-N |
Isomeric SMILES |
C(/C=N/C(=S)NN)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Canonical SMILES |
C(C=NC(=S)NN)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
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